Fmoc-2-amino-5-methoxybenzoic acid
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Overview
Description
Fmoc-2-amino-5-methoxybenzoic acid is a chemical compound with the molecular formula C23H19NO5 and a molecular weight of 389.40 g/mol . It is a derivative of benzoic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-2-amino-5-methoxybenzoic acid is a complex organic compound that is primarily used as a reagent in the synthesis of various bioactive compounds . The specific targets of this compound can vary depending on the context of its use, particularly in the synthesis of different compounds.
Mode of Action
The compound, also known as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxybenzoic acid, contains a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is rapidly removed by a base . The presence of the Fmoc group allows for the selective protection and deprotection of amino groups, which is crucial in peptide synthesis .
Biochemical Pathways
The compound plays a role in the biochemical pathways involved in peptide synthesis . It contributes to the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . .
Result of Action
As a reagent, this compound contributes to the synthesis of various bioactive compounds . The molecular and cellular effects of its action would therefore depend on the properties of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-methoxybenzoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 2-amino-5-methoxybenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic steps but with optimized reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-amino-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reagents: DCC or DIC are used for coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides, which can then be further modified or used in peptide synthesis .
Scientific Research Applications
Fmoc-2-amino-5-methoxybenzoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS).
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-5-amino-2-methoxybenzoic acid
- Fmoc-3-amino-4-methoxybenzoic acid
- Fmoc-4-amino-3-hydroxybutanoic acid
Uniqueness
Fmoc-2-amino-5-methoxybenzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which provides distinct reactivity and stability compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-14-10-11-21(19(12-14)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFFCSQFNZYKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626693 |
Source
|
Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332121-93-4 |
Source
|
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332121-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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